

# Introduction: The Structural Imperative for 5-amino-4-nitroimidazole

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## Compound of Interest

Compound Name: 4-nitro-1H-imidazol-5-amine

CAS No.: 82039-90-5

Cat. No.: B11764690

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5-amino-4-nitroimidazole is a heterocyclic compound belonging to the nitroimidazole class. Nitroimidazoles are a cornerstone of medicinal chemistry, forming the active core of numerous antibiotics used to treat anaerobic bacterial and parasitic infections, such as metronidazole and benzimidazole.[1][2] The biological activity of these molecules is intimately linked to the electronic properties conferred by the nitro group.[3] The addition of an amino group, as in 5-amino-4-nitroimidazole, further modulates these properties, opening avenues for its use as a building block for novel therapeutic agents or energetic materials.

For any new active pharmaceutical ingredient (API) or advanced material, a thorough understanding of its solid-state properties is not merely academic—it is a regulatory and functional necessity. Properties such as crystal packing, polymorphism, stability, and solubility are dictated by the molecule's three-dimensional arrangement in a crystal lattice. X-ray Diffraction (XRD) is the definitive technique for elucidating this arrangement.

This guide provides a comprehensive framework for the crystallographic analysis of 5-amino-4-nitroimidazole. As publicly available, indexed crystal structure data for this specific molecule is not readily found, we will adopt a comparative methodology. We will detail the necessary experimental protocols to obtain single-crystal and powder XRD data and establish a robust

analytical approach by comparing the anticipated structural features of 5-amino-4-nitroimidazole with those of its structurally related and well-characterized analogs.

## The Comparative Crystallographic Landscape

To contextualize the future analysis of 5-amino-4-nitroimidazole, it is essential to examine the crystal structures of its chemical relatives. The choice of comparators is critical; they should offer insights into how variations in substituent placement and type influence crystal packing and intermolecular interactions. We have selected three key comparators:

- 2-amino-4-nitro-1H-imidazol-3-ium chloride: An isomer of our target compound (as a salt). This structure provides a direct comparison of how moving the amino group from position C5 to C2 affects the hydrogen bonding network and overall crystal packing.[4]
- 4,5-dinitro-1H-imidazole: This analog allows for an examination of the structural consequences of replacing an electron-donating amino group with a second electron-withdrawing nitro group.[5][6]
- 5-benzylamino-1-methyl-4-nitroimidazole: This derivative contains the core 5-amino-4-nitroimidazole scaffold but is substituted at the amino and imidazole nitrogens. It serves to illustrate how derivatization can impact the packing of the core structure.[7]

The crystallographic data for these selected compounds are summarized below.

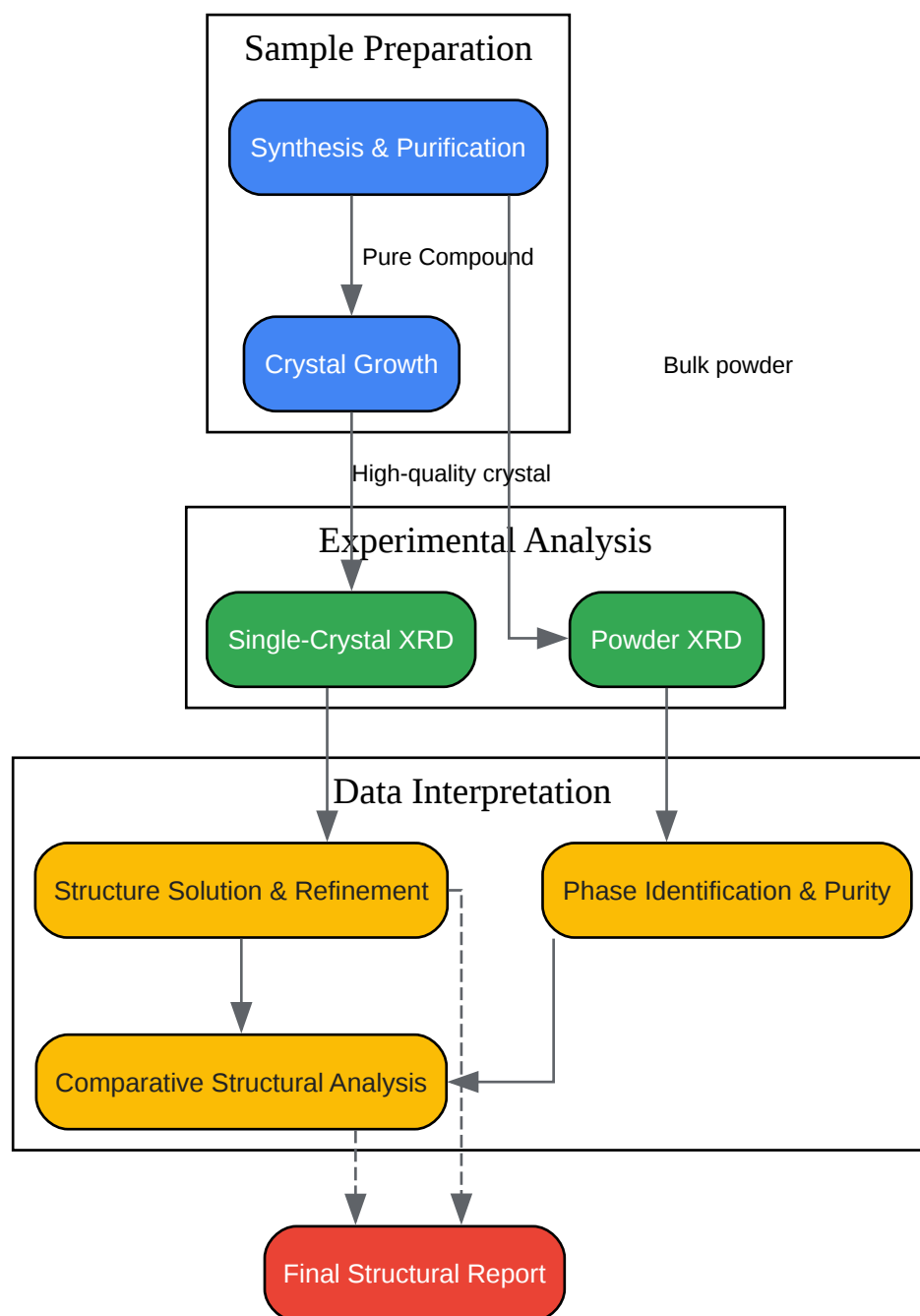
Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	$\beta$ (°)	Ref.
2-amino-4-nitro-1H-imidazo-1-ium chloride	$C_3H_5N_4O_2^+ \cdot Cl^-$	Monoclinic	$P2_1/c$	8.2117	6.3777	12.7216	91.626	[4]
4,5-dinitro-1H-imidazole	$C_3H_2N_4O_4$	Monoclinic	$P2_1/n$	11.4797	8.8205	11.802	107.827	[5]
5-benzylamino-1-methyl-4-nitroimidazole	$C_{11}H_{12}N_4O_2$	Orthorhombic	Pbca	6.962	13.754	22.974	90.00	[7]

## Experimental Protocols for Data Acquisition and Analysis

The following section provides detailed, field-proven methodologies for obtaining and analyzing XRD data for a novel compound like 5-amino-4-nitroimidazole.

## Overall Workflow: From Synthesis to Structural Elucidation

The process of characterizing a new crystalline material is a systematic workflow. It begins with the synthesis and purification of the compound, proceeds to crystal growth, and culminates in diffraction experiments and data analysis.



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Caption: Overall workflow for crystallographic analysis.

## Part 1: Single-Crystal X-ray Diffraction (SC-XRD) Protocol

**Expertise & Causality:** SC-XRD is the definitive method for determining the precise atomic arrangement within a crystal. It provides the absolute structure, including bond lengths, angles, and intermolecular interactions, which is essential for a new chemical entity. A high-quality, single crystal is paramount, as it diffracts X-rays in a predictable pattern that can be mathematically deconvoluted into a 3D model of the molecule and its packing.

#### Step-by-Step Methodology:

- **Crystal Growth:**
  - **Objective:** To grow single crystals of sufficient size (~0.1-0.3 mm) and quality (minimal defects).
  - **Protocol:** Dissolve the purified 5-amino-4-nitroimidazole in a suitable solvent (e.g., ethanol, acetone, or a mixture) to near saturation. Use the slow evaporation technique: leave the solution in a loosely covered vial in a vibration-free environment. The slow removal of solvent allows for ordered molecular assembly into a crystal lattice. This technique was successfully used to obtain crystals of 2-amino-4-nitroimidazole hydrochloride.[4]
  - **Trustworthiness:** This method is self-validating. The formation of well-defined, faceted crystals visible under a microscope is a direct indicator of success.
- **Crystal Selection and Mounting:**
  - **Objective:** To select a single, defect-free crystal and mount it on the diffractometer.
  - **Protocol:** Under a polarized light microscope, identify a crystal with sharp edges and uniform extinction. Using a micromanipulator, carefully pick up the crystal with a cryo-loop and coat it in a cryoprotectant oil (e.g., Paratone-N) to prevent degradation in the X-ray beam and during low-temperature collection. Mount the loop onto a goniometer head.
- **Data Collection:**
  - **Objective:** To measure the intensities and positions of the diffracted X-ray beams.
  - **Protocol:**

- Mount the goniometer head onto the diffractometer (e.g., a Bruker D8 Quest or similar, as used for 4,5-dinitro-1H-imidazole).[5]
  - Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and improve data quality.
  - Use a monochromatic X-ray source, typically Molybdenum (Mo K $\alpha$ ,  $\lambda = 0.71073 \text{ \AA}$ ), which provides good resolution for small molecules.[5]
  - Perform an initial unit cell determination. The diffractometer software will collect a few initial frames to identify the preliminary lattice parameters.
  - Execute a full data collection strategy, which involves rotating the crystal through a series of angles ( $\omega$  and  $\phi$  scans) to capture a complete and redundant set of diffraction spots.
- Structure Solution and Refinement:
    - Objective: To convert the diffraction data into a final, accurate 3D model of the crystal structure.
    - Protocol:
      - Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities (h, k, l indices and intensities). Correct for experimental factors like absorption using programs such as SADABS.[5]
      - Structure Solution: Use direct methods or dual-space algorithms (e.g., with SHELXT) to determine the initial phases of the structure factors and generate an initial electron density map.[5] This will reveal the positions of most non-hydrogen atoms.
      - Structure Refinement: Refine the atomic positions, and their anisotropic displacement parameters against the experimental data using full-matrix least-squares refinement (e.g., with SHELXL).[5] Locate hydrogen atoms from the difference Fourier map or place them in calculated positions. The refinement is complete when the R-factor (a measure of agreement between calculated and observed data) converges to a low value (typically  $< 0.05$ ).

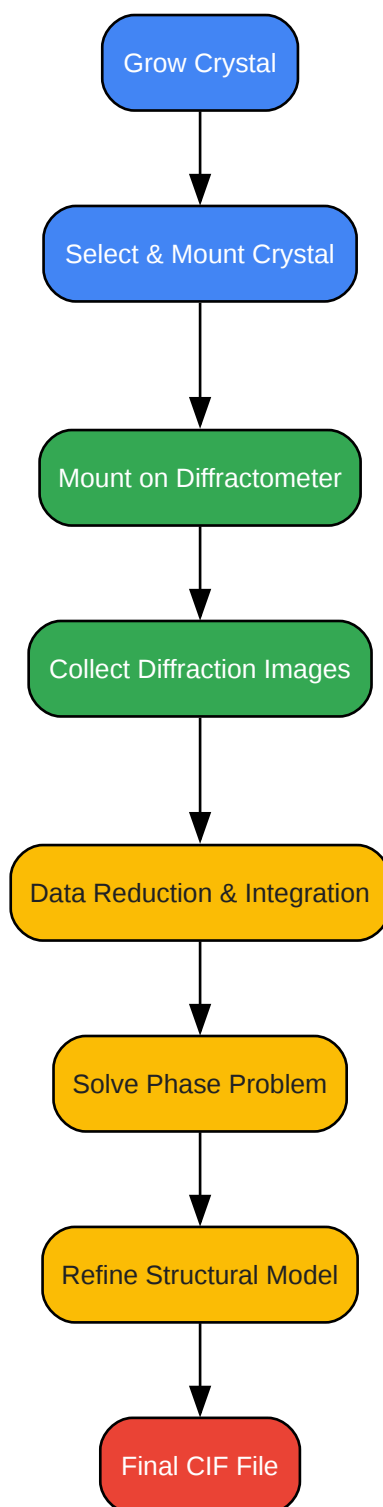
## Part 2: Powder X-ray Diffraction (PXRD) Protocol

**Expertise & Causality:** PXRD is a rapid, non-destructive technique used to analyze a bulk, polycrystalline sample. Its primary role is to act as a unique "fingerprint" for a specific crystalline phase. It is indispensable for confirming phase identity, assessing sample purity, and screening for different crystalline forms (polymorphs), which is a critical step in drug development.

**Step-by-Step Methodology:**

- **Sample Preparation:**
  - **Objective:** To prepare a sample with a large number of randomly oriented crystallites.
  - **Protocol:** Gently grind about 5-10 mg of the bulk 5-amino-4-nitroimidazole powder using an agate mortar and pestle to ensure a fine, uniform particle size. This minimizes preferred orientation effects. Pack the powder into a sample holder with a flat surface.
- **Instrument Setup and Data Collection:**
  - **Objective:** To obtain a high-quality diffraction pattern over a specified angular range.
  - **Protocol:**
    - Place the sample holder in a modern powder diffractometer, often equipped with a Copper X-ray source (Cu K $\alpha$ ,  $\lambda = 1.54178 \text{ \AA}$ ).<sup>[7]</sup>
    - Set the instrument to collect data over a typical  $2\theta$  range, for example, from  $5^\circ$  to  $50^\circ$ , with a small step size (e.g.,  $0.02^\circ$ ).
    - The instrument's detector will scan through the angular range, measuring the intensity of the diffracted X-rays at each angle.
- **Data Analysis:**
  - **Objective:** To interpret the powder pattern for phase identification.
  - **Protocol:**

- The output is a diffractogram plotting intensity versus  $2\theta$ . The positions and relative intensities of the peaks are characteristic of the crystal structure.
- Phase Identification: Compare the experimental PXRD pattern of your synthesized 5-amino-4-nitroimidazole against a theoretical pattern calculated from the single-crystal structure (if determined) to confirm that the bulk material is the same phase.
- Purity Assessment: The absence of peaks from starting materials or other known phases confirms the purity of the bulk sample.



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Caption: Step-by-step workflow for single-crystal XRD analysis.

## Anticipated Structural Insights and Comparative Discussion

Once the crystal structure of 5-amino-4-nitroimidazole is determined, a detailed comparative analysis with its analogs will yield significant insights.

- **Hydrogen Bonding:** The primary interaction is expected to be hydrogen bonds between the amino group (donor) and the nitro group (acceptor) of adjacent molecules. This N-H...O interaction will be a key driver of the crystal packing. A comparison with 2-amino-4-nitro-1H-imidazol-3-ium chloride will be particularly revealing. In the latter, strong charge-assisted N-H...Cl and N-H...O hydrogen bonds create a robust 3D network.[4] We can anticipate that the hydrogen bonds in the neutral 5-amino-4-nitroimidazole will be less charge-assisted but still highly directional, likely forming chains or sheets.
- **Planarity and  $\pi$ -stacking:** The imidazole ring is aromatic and planar. The degree to which the nitro and amino groups are coplanar with the ring will influence the electronic delocalization. In 5-benzylamino-1-methyl-4-nitroimidazole, the nitro group is nearly coplanar with the imidazole ring (dihedral angle of 3.6°), while the bulky benzyl group is significantly twisted.[7] For the smaller amino group in our target compound, a high degree of planarity is expected, which could facilitate  $\pi$ - $\pi$  stacking interactions between imidazole rings, further stabilizing the crystal structure.
- **Influence of Substituents:** Comparing the structure to 4,5-dinitro-1H-imidazole will highlight the difference between an amino and a nitro group. The dinitro compound packs in layers held together by N-H...N hydrogen bonds between imidazole rings.[5] In 5-amino-4-nitroimidazole, the amino group offers more hydrogen bond donors, likely leading to a more complex and three-dimensional hydrogen-bonding network compared to the layered structure of its dinitro counterpart.

By following the rigorous experimental protocols outlined and leveraging a comparative analytical framework grounded in the known structures of its analogs, researchers can achieve a comprehensive and authoritative understanding of the solid-state chemistry of 5-amino-4-nitroimidazole. This knowledge is fundamental for its potential advancement in drug development and materials science.

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